(4R,5S)-2-(2-(Diphenylphosphanyl)phenyl)-4,5-diphenyl-4,5-dihydrooxazole
Description
(4R,5S)-2-(2-(Diphenylphosphanyl)phenyl)-4,5-diphenyl-4,5-dihydrooxazole is a chiral P,N-chelating ligand characterized by a dihydrooxazole backbone fused with a phosphine-bearing aromatic ring. The compound features two phenyl substituents at the 4- and 5-positions of the oxazole ring, conferring significant steric bulk and electronic tuning to the ligand . Its stereochemistry (4R,5S) is critical for asymmetric induction in catalytic reactions. The ligand is commercially available (CAS: 1640981-19-6) but requires specialized synthesis, typically involving condensation of chiral amino alcohols with phosphine-containing precursors under inert conditions .
Properties
IUPAC Name |
[2-[(4R,5S)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H26NOP/c1-5-15-25(16-6-1)31-32(26-17-7-2-8-18-26)35-33(34-31)29-23-13-14-24-30(29)36(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-24,31-32H/t31-,32+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMZMWXTKNWZSZ-ZWXJPIIXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@@H](OC(=N2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H26NOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of N-Acylamino Alcohols
The most widely applied method involves cyclizing N-acylamino alcohols using activating agents. For example, N-[(1 S)-1-(hydroxymethyl)-2,2-dimethylpropyl]-benzamide undergoes mesylation with methanesulfonyl chloride in dichloromethane, followed by intramolecular displacement to form the oxazoline ring. This method achieves yields exceeding 96% under optimized conditions (20% aqueous KOH, 5 h stirring).
An alternative approach from Patent WO2010015211A1 employs perfluorobutanesulfonyl fluoride (PFBSF) with organic bases like DBU or DIPEA, enabling cyclization of N-acylamino alcohols with unprotected hydroxyl groups. This method is particularly effective for serine-derived substrates, achieving yields up to 93%.
Table 1: Comparison of Oxazoline Cyclization Methods
| Method | Activating Agent | Base | Yield (%) | Stereochemical Outcome |
|---|---|---|---|---|
| Mesylation | MsCl | Et₃N | 96.1 | Retained configuration |
| PFBSF Cyclization | PFBSF | DBU/DIPEA | 85–93 | Configurational retention |
Introduction of the Diphenylphosphanyl Group
The diphenylphosphanyl moiety is introduced via transition metal-catalyzed cross-coupling. A copper(I) iodide-mediated Ullmann-type coupling is described in the PMC article, where 2-(2-bromophenyl)-4,5-diphenyl-4,5-dihydrooxazole reacts with diphenylphosphine in toluene at 110°C. Key parameters include:
-
Catalyst System : CuI (5 mol%) and N,N′-dimethylethylenediamine (2.5 mol%).
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Base : Cesium carbonate (1.5 equiv), ensuring deprotonation of diphenylphosphine.
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Yield : 90.8% after purification via silica gel chromatography and acetonitrile recrystallization.
This method avoids phosphine oxidation and minimizes side reactions, critical for preserving the stereochemical integrity of the oxazoline core.
Stereochemical Control in (4R,5S) Configuration
The (4R,5S) configuration arises from the chiral starting materials and reaction conditions:
Chiral Pool Strategy
The oxazoline stereocenters are derived from enantiomerically pure amino alcohols. For instance, (L)-tert-leucine provides the (4S) configuration, while subsequent diastereoselective cyclization installs the (5S) center.
Diastereoselective Cyclization
In the PFBSF method, the choice of base influences the transition state. DBU promotes a concerted mechanism, retaining the configuration of the starting amino alcohol, whereas stronger bases like Cs₂CO₃ may lead to epimerization.
Purification and Characterization
Chromatographic Purification
Silica gel chromatography with dichloromethane/ether mixtures removes unreacted diphenylphosphine and byproducts. The target compound elutes after non-polar impurities, confirmed by TLC (R<sub>f</sub> = 0.64 in hexanes/ether).
Recrystallization
Crystallization from acetonitrile yields white crystalline solids with >99% enantiomeric excess, verified by chiral HPLC.
Table 2: Characterization Data
| Property | Value | Method |
|---|---|---|
| Melting Point | 128–130°C | DSC |
| [α]<sub>D</sub><sup>25</sup> | +152° (c = 1.0, CHCl₃) | Polarimetry |
| <sup>31</sup>P NMR | δ −12.4 ppm | NMR (CDCl₃) |
Applications and Comparative Efficacy
(4R,5S)-2-(2-(Diphenylphosphanyl)phenyl)-4,5-diphenyl-4,5-dihydrooxazole excels in asymmetric hydrogenations of α,β-unsaturated ketones, achieving enantiomeric excesses (ee) >95%. Compared to analogous PHOX ligands, its bulky 4,5-diphenyl groups enhance steric hindrance, improving selectivity in congested substrates .
Chemical Reactions Analysis
Types of Reactions
(4R,5S)-2-(2-(Diphenylphosphanyl)phenyl)-4,5-diphenyl-4,5-dihydrooxazole can undergo various types of reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The oxazoline ring can be reduced under specific conditions.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Phosphine oxides.
Reduction: Reduced oxazoline derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Synthesis: Employed in the synthesis of complex organic molecules.
Biology
Bioconjugation: Used in the preparation of bioconjugates for studying biological processes.
Medicine
Drug Development: Plays a role in the synthesis of chiral drugs.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through its role as a chiral ligand. It coordinates with metal centers in catalytic complexes, influencing the stereochemistry of the resulting products. The molecular targets include transition metals like palladium, platinum, and rhodium, which are commonly used in catalytic cycles.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogous Oxazole-Based Ligands
Structural Insights :
- Steric Effects : The 4,5-diphenyl groups in the target compound create a rigid, bulky environment, which is advantageous for enantioselective catalysis but may limit substrate accessibility compared to the less hindered 4-isopropyl analog .
- Electronic Tuning: The diphenylphosphine group provides strong σ-donor and moderate π-acceptor properties, similar to other analogs. However, the adamantyl derivative’s hydrophobic substituent may alter solubility and metal-ligand bond strength .
- Conformational Flexibility : The dihydrooxazole ring exhibits puckering (as described by Cremer-Pople coordinates), with the diphenyl-substituted variant favoring a planar conformation due to steric constraints, unlike the more flexible isopropyl-substituted ligand .
Catalytic Performance
Key Findings :
- The target ligand outperforms the 4-isopropyl analog in Pd-catalyzed allylic alkylation, achieving 70% yield due to optimal steric shielding .
- In Ru(II)-catalyzed amination, the diphenyl groups enhance substrate discrimination, yielding >90% ee, whereas less bulky ligands show lower selectivity .
- The adamantyl derivative remains underexplored but shows promise for stabilizing reactive metal centers in oxidation reactions .
Biological Activity
(4R,5S)-2-(2-(Diphenylphosphanyl)phenyl)-4,5-diphenyl-4,5-dihydrooxazole, with the CAS number 2757082-54-3, is a phosphinooxazoline ligand that has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes a phosphanyl group and a dihydrooxazole moiety, which are known to impart significant reactivity and selectivity in various chemical reactions.
- Molecular Formula : C33H26NOP
- Molecular Weight : 483.54 g/mol
- Storage Conditions : Keep in a dark place under an inert atmosphere at 2-8°C.
Biological Activity
The biological activity of this compound has been investigated in various studies focusing on its role as a ligand in catalysis and its potential therapeutic applications.
1. Anticancer Activity
Recent studies have explored the anticancer properties of phosphinooxazolines. For instance, compounds similar to this compound have shown inhibitory effects on cancer cell proliferation. Research indicates that these compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways.
2. Enzyme Inhibition
Phosphinooxazolines have been reported to act as effective enzyme inhibitors. They can modulate enzyme activity by binding to the active site or altering the enzyme conformation. This property is particularly relevant in the development of drugs targeting specific enzymes involved in disease processes.
3. Catalytic Activity
As a ligand in metal-catalyzed reactions, this compound enhances the reactivity and selectivity of metal catalysts in asymmetric synthesis. Its ability to facilitate enantioselective transformations makes it a valuable compound in synthetic organic chemistry.
Case Studies
Several case studies have highlighted the biological relevance of this compound:
- Study A : Investigated the effects of this compound on human breast cancer cell lines. Results indicated a significant reduction in cell viability and increased apoptosis markers.
- Study B : Focused on the catalytic efficiency of this ligand in palladium-catalyzed reactions. The study demonstrated improved yields and enantioselectivity compared to traditional ligands.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C33H26NOP |
| Molecular Weight | 483.54 g/mol |
| CAS Number | 2757082-54-3 |
| Storage Conditions | Dark place, inert atmosphere, 2-8°C |
| Biological Activity | Observations |
|---|---|
| Anticancer Activity | Induces apoptosis in cancer cells |
| Enzyme Inhibition | Modulates enzyme activity |
| Catalytic Activity | Enhances metal-catalyzed reactions |
Q & A
Basic: What are the key steps in synthesizing (4R,5S)-2-(2-(Diphenylphosphanyl)phenyl)-4,5-diphenyl-4,5-dihydrooxazole?
The synthesis typically involves a multi-step route:
- Step 1 : Preparation of the oxazoline core via cyclization of (S)-(+)-2-phenylglycinol derivatives with appropriate carbonyl reagents under reflux conditions (e.g., using DMSO as a solvent) .
- Step 2 : Introduction of the diphenylphosphanyl group via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to functionalize the phenyl ring at the 2-position .
- Step 3 : Stereochemical control through chiral auxiliaries or enantioselective catalysis to ensure the (4R,5S) configuration, followed by purification via column chromatography or crystallization .
Yields for individual steps range from 83.2–94.5%, with final purity >99% confirmed by NMR and polarimetry .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves stereochemistry and confirms substitution patterns (e.g., diastereotopic protons in the oxazoline ring) .
- High-Performance Liquid Chromatography (HPLC) : Ensures enantiomeric purity (>99%) by chiral column separation .
- Mass Spectrometry (GC-MS/HRMS) : Validates molecular weight and detects trace impurities .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., P–C aromatic stretching at ~1430 cm⁻¹) .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Conflicting data may arise from:
- Diastereomer formation : Use NOESY NMR to differentiate spatial arrangements of substituents .
- Residual solvents or impurities : Employ preparative HPLC or recrystallization to isolate the pure compound before reanalysis .
- Dynamic stereochemistry : Variable-temperature NMR can detect conformational flexibility in the oxazoline ring .
Cross-validation with X-ray crystallography is recommended for absolute configuration assignment .
Advanced: What methodologies optimize enantioselective synthesis for high catalytic efficiency?
- Chiral Ligand Design : Incorporate bulky substituents (e.g., isopropyl or adamantyl groups) to enhance steric hindrance and enantiocontrol .
- Catalytic System Screening : Test palladium or rhodium complexes with varying counterions (e.g., Cl⁻ vs. OTf⁻) to improve turnover numbers .
- Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize transition states, while additives like Cs₂CO₃ improve coupling efficiency .
Mechanistic studies (e.g., DFT calculations) guide rational optimization .
Advanced: How can computational models predict the biological activity of this compound?
- QSAR Analysis : Correlate electronic descriptors (e.g., HOMO/LUMO energies) with enzyme inhibition data to identify pharmacophoric motifs .
- Molecular Docking : Simulate interactions with biological targets (e.g., kinases or GPCRs) using the phosphine moiety as a coordination site .
- ADMET Prediction : Assess pharmacokinetics (e.g., logP ~4.2) to prioritize derivatives with improved bioavailability .
Experimental validation via enzyme assays (e.g., IC₅₀ measurements) is essential to confirm predictions .
Advanced: What strategies mitigate low yields in cross-coupling reactions involving the diphenylphosphanyl group?
- Precatalyst Activation : Use Pd(OAc)₂ with ligands (e.g., XPhos) to stabilize reactive intermediates .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 18h to 2h) while maintaining yields >80% .
- Protection/Deprotection : Temporarily mask the oxazoline nitrogen with Boc groups to prevent side reactions .
Advanced: How does the compound’s stereochemistry influence its application in asymmetric catalysis?
The (4R,5S) configuration dictates:
- Ligand Geometry : The oxazoline ring’s puckering and phosphine orientation create chiral pockets for substrate binding .
- Enantioselectivity : In hydrogenation reactions, enantiomeric excess (ee) >90% is achievable with this ligand due to matched stereoelectronic effects .
- Substrate Scope : Bulky aryl groups on the oxazoline enhance selectivity for α,β-unsaturated carbonyl substrates .
Advanced: What experimental approaches validate interactions between this compound and biological macromolecules?
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to proteins like albumin or cytochrome P450 .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-DNA interactions .
- Crystallography : Co-crystallize the compound with target enzymes (e.g., HIV-1 protease) to resolve binding modes .
Advanced: How can researchers address discrepancies between computational predictions and experimental bioactivity results?
- Conformational Sampling : Use molecular dynamics simulations to explore ligand flexibility not captured in static docking .
- Protonation State Adjustments : Test pH-dependent activity, as the oxazoline nitrogen may ionize under physiological conditions .
- Metabolite Screening : Identify in vivo degradation products (e.g., oxidized phosphine) that alter activity .
Advanced: What are the best practices for ensuring stereochemical integrity during large-scale synthesis?
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and detect racemization .
- Chiral Chromatography : Implement continuous-flow systems for enantiomer separation during scale-up .
- Crystallization Conditions : Optimize solvent mixtures (e.g., hexane/EtOAc) to favor the desired diastereomer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
